molecular formula C5H11N3O B071913 1-Amino-3,4-dimethylimidazolidin-2-one CAS No. 170500-50-2

1-Amino-3,4-dimethylimidazolidin-2-one

Cat. No. B071913
M. Wt: 129.16 g/mol
InChI Key: FRFGSXBQYIOXQT-UHFFFAOYSA-N
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Patent
US06034083

Procedure details

1.6 g of Rh/C are added to a solution of 1-amino-3,4-dimethyl-2-oxo-1,3-dihydroimidazole hydrochloride in 150 ml of methanol and the reaction mixture is hydrogenated with hydrogen under normal pressure. After 4 hours, 1.13 litres of hydrogen have been taken up and the reaction ceases. The reaction mixture is then filtered over Celite and concentrated by evaporation. The residue is stirred with tetrahydrofuran. The crystals are filtered off with suction and dried in vacuo at 60°. 7 g of the title compound in the form of the hydrochloride having a melting point of 162-164° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
reactant
Reaction Step Two
Name
1-amino-3,4-dimethyl-2-oxo-1,3-dihydroimidazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][N:3]1[CH:7]=[C:6]([CH3:8])[N:5]([CH3:9])[C:4]1=[O:10].[H][H]>CO.[Rh]>[NH2:2][N:3]1[CH2:7][CH:6]([CH3:8])[N:5]([CH3:9])[C:4]1=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.13 L
Type
reactant
Smiles
[H][H]
Step Three
Name
1-amino-3,4-dimethyl-2-oxo-1,3-dihydroimidazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NN1C(N(C(=C1)C)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred with tetrahydrofuran
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction ceases
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NN1C(N(C(C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.